REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][N:5]=[C:4]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH:3]=1.B(F)(F)F.[CH3:16]COCC>CO>[CH3:1][C:2]1[O:6][N:5]=[C:4]([CH2:7][CH2:8][C:9]([O:11][CH3:16])=[O:10])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
75.4 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NO1)CCC(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for eight hours
|
Duration
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8 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene dichloride
|
Type
|
CONCENTRATION
|
Details
|
The extracts were concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue distilled at 90°-100° C. (0.05 mm)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=NO1)CCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |